molecular formula C8H6N2O2 B158494 N-aminophthalimide CAS No. 1875-48-5

N-aminophthalimide

Cat. No.: B158494
CAS No.: 1875-48-5
M. Wt: 162.15 g/mol
InChI Key: KSILMCDYDAKOJD-UHFFFAOYSA-N
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Description

N-aminophthalimide: is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and functional materials. It is known for its unique structural properties, which include a phthalimide moiety with an amino group attached to the nitrogen atom.

Mechanism of Action

Target of Action

N-Aminophthalimide primarily targets boronic acids . Boronic acids are organic compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group .

Mode of Action

This compound acts as a mediator to activate molecular oxygen . This activation enables the process of deborohydroxylation to occur under relatively mild conditions . Deborohydroxylation is a chemical reaction that involves the removal of a boronic acid group and a hydroxyl group from a molecule .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aerobic deborohydroxylation of boronic acids . This pathway leads to the formation of phenols and alcohols in air . The transformation tolerates various functional groups, especially oxidatively sensitive functionalities .

Pharmacokinetics

The compound’s ability to act under relatively mild conditions suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of this compound’s action is the efficient and convenient metal-free aerobic deborohydroxylation of boronic acids into phenols and alcohols . This transformation occurs in air and tolerates various functional groups, especially those that are oxidatively sensitive .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of molecular oxygen and the ambient temperature . The compound is able to activate molecular oxygen, enabling the deborohydroxylation process to occur under relatively mild conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the concentration of oxygen in the environment and the temperature at which the reaction is carried out .

Biochemical Analysis

Biochemical Properties

N-Aminophthalimide interacts with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and can involve nitrogen cyclization under different reaction conditions .

Cellular Effects

It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Traditional Procedure: N-aminophthalimide can be synthesized by reacting phthalic anhydride with primary amines in the presence of acetic acid and a catalyst such as sulphamic acid at 110°C.

    Microwave-Assisted Synthesis: Another method involves the reaction of phthalic anhydride with amines under microwave irradiation at temperatures ranging from 150°C to 250°C for 3-10 minutes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the traditional or microwave-assisted methods. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, often in the presence of a mediator like this compound.

    Cyclization: Vilsmeier reagent, acetic acid.

    Aziridination: Lead tetraacetate, chiral ligands.

Major Products:

    Oxidation: Phenols, alcohols.

    Cyclization: Phthalazine-1,4-diones.

    Aziridination: N-phthalimidoaziridines.

Comparison with Similar Compounds

Properties

IUPAC Name

2-aminoisoindole-1,3-dione
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InChI

InChI=1S/C8H6N2O2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,9H2
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InChI Key

KSILMCDYDAKOJD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N
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Molecular Formula

C8H6N2O2
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DSSTOX Substance ID

DTXSID70172061
Record name N-aminophthalimide
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Molecular Weight

162.15 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Aminophthalimide
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CAS No.

1875-48-5
Record name N-Aminophthalimide
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Synthesis routes and methods I

Procedure details

To an ice-cold suspension of 14.7 g (0.1 mole) of phthalimide in 100 ml of 95% ethyl alcohol at 5° C., with stirring, 3.6 ml (0.11 mole) of 96.8% hydrazine was added dropwise. A slight exothermic reaction was observed and the mixture was allowed to stir at 5° C. for two hours. The mixture was diluted with 200 ml of ice water, stirred, filtered, washed with water and dried to give 12.2 g (75%) of white powder, m.p. 199°-202°.
[Compound]
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[Compound]
Name
ice water
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200 mL
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Yield
75%

Synthesis routes and methods II

Procedure details

Phthalimide powder was added to a solution of hydrazine monohydrate (28.9 mL, 462.4 mmol) in ethanol (415 mL). The resulting solution was stirred at room temperature for 2 minutes and then stirred under reflux for 8 minutes. The resulting mixture was added to icy water to precipitate solid. The resulting solid was filtered, collected, washed with a small volume of water, and then dried in vacuum. The target compound was yielded as white solid (29.5 g, 182.1 mmol, 42% yield).
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42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-aminophthalimide?

A1: The molecular formula of this compound is C8H6N2O2, and its molecular weight is 162.14 g/mol. []

Q2: Which spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and elemental analysis to confirm the structure of this compound and its derivatives. [, , ]

Q3: Are there any studies on the vibrational frequencies of this compound?

A3: Yes, both Hartree-Fock (HF) and density functional theory (DFT) calculations, particularly using the B3LYP method with a 6-31G(d,p) basis set, have been employed to determine the vibrational frequencies of this compound and correlate them with experimental Infrared and Raman spectra. [, ]

Q4: What is the significance of this compound in organic synthesis?

A4: this compound serves as a valuable precursor for generating phthalimidonitrene, a highly reactive intermediate, through oxidation with reagents like lead tetraacetate. [, ]

Q5: How is phthalimidonitrene generated from this compound?

A5: Phthalimidonitrene can be generated by oxidizing this compound with lead tetraacetate in inert solvents. The reaction conditions influence the product distribution, with slow addition favoring phthalimide formation and fast addition leading to trans-1,4-bisphthaloyl-2-tetrazene as the major product. []

Q6: What are some notable applications of this compound-derived reactive intermediates?

A6: Phthalimidonitrene, generated from this compound, finds application in various organic reactions, including:

  • Aziridination: Reacting with alkenes to form aziridines, valuable intermediates in organic synthesis. [, , , , , , ]
  • Synthesis of Heterocycles: Used in synthesizing a diverse array of heterocyclic compounds like azepines, 2H-azirines, and pyrazoles. [, , , , ]
  • Imination of Sulfoxides: Reacts with sulfoxides to generate sulfoximines, important compounds in medicinal chemistry. [, ]

Q7: Can you elaborate on the use of this compound in aziridination reactions?

A7: this compound, when oxidized with lead tetraacetate, acts as an efficient aziridinating agent for various olefins. This reaction has been explored with chiral ligands, leading to the formation of N-phthalimidoaziridines with good to high enantiomeric excess. []

Q8: Are there any alternative oxidants to lead tetraacetate for these reactions?

A8: Yes, researchers have explored alternatives like phenyliodine(III) diacetate (PIDA) for aziridination of olefins and imination of sulfoxides with this compound, achieving high yields and selectivities under mild conditions. []

Q9: Does the structure of the alkene influence the outcome of the aziridination reaction?

A9: Absolutely. Studies show that conjugated azoalkenes, upon reacting with this compound in the presence of lead tetraacetate, can yield a variety of products including 2-phenylazo-1-(N-phthalimido)aziridines, 2-phenyl[1,2,3]triazoles, and phthalimide, highlighting the influence of alkene structure on regioselectivity. []

Q10: What is known about the stability of this compound under different reaction conditions?

A10: this compound exhibits varying stability depending on the reaction conditions. For instance, it undergoes ring opening reactions in refluxing methanolic solutions with excess base. [] Additionally, the presence of acids, like acetic or benzoic acid, during reactions with 1,3-dimethoxybenzenes can significantly impact product distribution. []

Q11: Have any studies investigated the stability of this compound-derived polymers?

A11: Yes, research on polyimides derived from 3,3′-bis(this compound) thioether showed excellent thermal stability, with 5% weight loss temperatures reaching up to 486 °C. Moreover, these polymers exhibited good solubility in common organic solvents. []

Q12: How do structural modifications of this compound affect its reactivity?

A12: Research on 3-(4-aminophenylthio)-N-aminophthalimide, a modified diamine, revealed its successful polymerization with aromatic dianhydrides to yield polyimides with enhanced solubility and higher glass transition temperatures compared to polymers derived from 4,4′-diaminodiphenyl ether. []

Q13: Are there examples of this compound derivatives exhibiting specific biological activities?

A13: Yes, Schiff bases synthesized from substituted N-aminophthalimides and aromatic aldehydes exhibited promising antibacterial and antifungal activities. []

Q14: What is the role of the phthalimide group in the reactivity of this compound?

A14: The phthalimide group plays a crucial role in stabilizing the reactive intermediates generated from this compound, influencing the reaction pathway and product formation. []

Q15: How do the electronic properties of substituents on the phthalimide ring influence the reactivity of this compound derivatives?

A15: The electronic nature of substituents on the phthalimide ring can significantly impact the reactivity of this compound derivatives, particularly in reactions involving electrophilic attack or generation of nitrene intermediates. For instance, electron-withdrawing groups can enhance the reactivity of the nitrene intermediate, leading to different product distributions. [, ]

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